molecular formula C12H7Cl3O4S B13407877 Trichloro Bisphenol S

Trichloro Bisphenol S

Cat. No.: B13407877
M. Wt: 353.6 g/mol
InChI Key: ILJCMQVJEFEHKS-UHFFFAOYSA-N
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Description

Trichloro Bisphenol S is a chemical compound with the molecular formula C12H7Cl3O4S. It is a derivative of Bisphenol S, where three chlorine atoms are substituted on the phenol rings. This compound is known for its high resistance to heat, light, and oxidation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro Bisphenol S can be synthesized through the chlorination of Bisphenol S. The process involves the reaction of Bisphenol S with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms on the phenol rings .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination reactors where Bisphenol S is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Trichloro Bisphenol S undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated phenolic compounds, dechlorinated derivatives, and substituted phenolic compounds .

Mechanism of Action

The mechanism of action of Trichloro Bisphenol S involves its interaction with various molecular targets. It can bind to and inhibit enzymes involved in fatty acid synthesis, similar to other bisphenols. This inhibition disrupts cellular processes and can lead to antimicrobial effects . Additionally, its chlorinated structure allows it to interact with and disrupt endocrine pathways, leading to potential endocrine-disrupting effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high resistance to heat, light, and oxidation, making it more stable than other bisphenols. Its chlorinated structure also provides distinct chemical properties, allowing it to be used in specialized industrial applications .

Properties

Molecular Formula

C12H7Cl3O4S

Molecular Weight

353.6 g/mol

IUPAC Name

2,6-dichloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H7Cl3O4S/c13-8-3-6(1-2-11(8)16)20(18,19)7-4-9(14)12(17)10(15)5-7/h1-5,16-17H

InChI Key

ILJCMQVJEFEHKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl)O

Origin of Product

United States

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